molecular formula C15H11N3O3 B2596078 2-Methoxy-6-nitro-4-phenylquinazoline CAS No. 361166-08-7

2-Methoxy-6-nitro-4-phenylquinazoline

Cat. No.: B2596078
CAS No.: 361166-08-7
M. Wt: 281.271
InChI Key: UYKHOAMRBAMZHK-UHFFFAOYSA-N
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Description

2-Methoxy-6-nitro-4-phenylquinazoline is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

2-Methoxy-6-nitro-4-phenylquinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of other quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

While the specific safety data for 2-Methoxy-6-nitro-4-phenylquinazoline is not available, similar compounds such as 4-Methoxy-2-nitroaniline are considered hazardous. They are fatal if swallowed, in contact with skin, or if inhaled. They may cause damage to organs through prolonged or repeated exposure .

Future Directions

Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against various cancers . The future direction for 2-Methoxy-6-nitro-4-phenylquinazoline could involve further exploration of its biological properties and potential applications.

Biochemical Analysis

Biochemical Properties

. The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, or van der Waals interactions .

Cellular Effects

The cellular effects of 2-Methoxy-6-nitro-4-phenylquinazoline are currently unknown. Quinazoline derivatives have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Quinazoline derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-nitro-4-phenylquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the condensation of 2-aminobenzonitrile with an appropriate aldehyde, followed by nitration and methoxylation reactions . The reaction conditions often involve the use of acidic or basic catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-nitro-4-phenylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-nitro-4-phenylquinazoline is unique due to the presence of both methoxy and nitro groups along with a phenyl group. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-methoxy-6-nitro-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-21-15-16-13-8-7-11(18(19)20)9-12(13)14(17-15)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKHOAMRBAMZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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